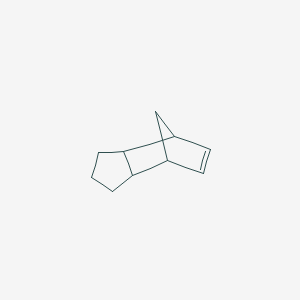

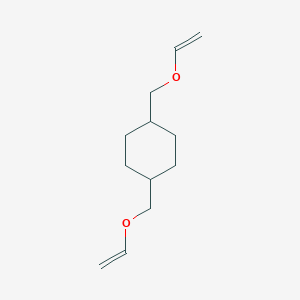

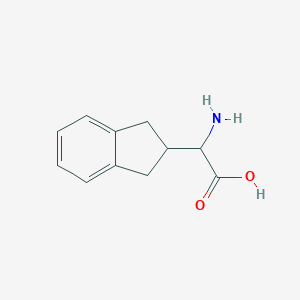

![molecular formula C10H13NO2 B103454 Ácido 4-[(Dimetilamino)metil]benzoico CAS No. 18364-71-1](/img/structure/B103454.png)

Ácido 4-[(Dimetilamino)metil]benzoico

Descripción general

Descripción

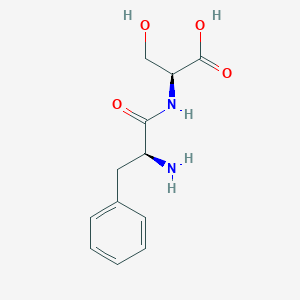

4-[(Dimethylamino)methyl]benzoic acid is a compound that has been the subject of various studies due to its interesting chemical and physical properties. It is a derivative of benzoic acid with a dimethylamino group attached to the benzene ring, which significantly alters its behavior compared to the parent compound. This compound has been explored for its potential in various applications, including anion recognition, dielectric properties, and as a building block for more complex chemical structures .

Synthesis Analysis

The synthesis of 4-[(Dimethylamino)methyl]benzoic acid and its derivatives has been achieved through different methods. One approach involves the oxidation of p-(dimethylamino)-benzaldehyde using silver oxide as a catalyst and air as the oxidant, with the reaction conditions optimized to achieve a yield of 75.8% . Another method includes the use of microwave irradiation technique to synthesize azine derivatives of the compound, which exhibits intermolecular and intramolecular hydrogen bonding interactions in its crystal structure .

Molecular Structure Analysis

The molecular structure of 4-[(Dimethylamino)methyl]benzoic acid has been characterized using various spectroscopic techniques such as FT-IR, FT-Raman, UV, and NMR. The vibrational assignments and scattering activity were computed using density functional theory (DFT), and the molecular structures were optimized using the B3LYP method . Additionally, two new polymorphs of the compound have been crystallographically characterized, revealing a dimeric acid-acid motif formed by primary intermolecular O-H...O hydrogen bonds .

Chemical Reactions Analysis

This compound participates in various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, with the extent of these equilibria being dependent on the solvent composition and/or pH of the medium . It also exhibits high selectivity towards divalent anions such as HPO4^2- and SO4^2- over monovalent anions, which is attributed to the basicity and charge density of the guest anions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-[(Dimethylamino)methyl]benzoic acid derivatives have been extensively studied. For instance, a 1:2 inter-molecular compound of the derivative with urea shows high dielectric constant and reasonable electrical conductivity due to excited-state intramolecular proton transfer . The photophysical properties of a methyl ester derivative indicate charge transfer emission from a weak primary amino donor . The compound's stability is attributed to hyper-conjugative interactions and a hydrogen-bonding network, as revealed by molecular electrostatic potential (MEP) and HOMO-LUMO energy calculations .

Aplicaciones Científicas De Investigación

Medicina: Imagenología de diagnóstico

Ácido 4-[(Dimetilamino)metil]benzoico: se utiliza en el desarrollo de agentes de imagenología de diagnóstico. Su estructura química permite la unión de radioisótopos, que se pueden utilizar en las tomografías por emisión de positrones (PET) para visualizar y medir procesos biológicos a nivel molecular .

Ciencia de los Materiales: Síntesis de Polímeros

En la ciencia de los materiales, este compuesto sirve como precursor en la síntesis de polímeros. Su porción de ácido benzoico puede participar en reacciones de polimerización, lo que lleva a materiales con aplicaciones potenciales en plásticos biodegradables, revestimientos y adhesivos .

Ciencias Ambientales: Filtración UV

Este compuesto se estudia por su posible uso en ciencias ambientales como filtro UV. Debido a su capacidad para absorber la luz ultravioleta, podría incorporarse a materiales diseñados para proteger los ecosistemas de la dañina radiación UV .

Química Analítica: Cromatografía

Los químicos analíticos emplean This compound como estándar o reactivo en técnicas cromatográficas. Ayuda en la separación y cuantificación de mezclas complejas al actuar como un compuesto de referencia .

Bioquímica: Ensayos de actividad enzimática

Los bioquímicos utilizan este compuesto en ensayos de actividad enzimática. Puede actuar como sustrato o inhibidor en reacciones enzimáticas, proporcionando información sobre la cinética y los mecanismos enzimáticos .

Farmacología: Desarrollo de fármacos

En farmacología, se explora This compound para el desarrollo de fármacos. Su estructura se puede modificar para crear nuevos compuestos con posibles efectos terapéuticos contra diversas enfermedades .

Agricultura: Formulación de plaguicidas

Las propiedades del compuesto se están investigando para su uso en agricultura, particularmente en la formulación de plaguicidas. Su capacidad para interactuar con los sistemas biológicos podría conducir al desarrollo de soluciones de control de plagas más eficaces .

Aplicaciones Industriales: Inhibición de la corrosión

Finalmente, en aplicaciones industriales, se investiga This compound como inhibidor de la corrosión. Podría agregarse a los revestimientos o tratamientos metálicos para proteger contra la corrosión, lo que prolongaría la vida útil de las estructuras y componentes metálicos .

Mecanismo De Acción

Target of Action

It has been found to interact with theReplicase polyprotein 1ab and Orf1a polyprotein of SARS-CoV .

Mode of Action

It is known to act as an inhibitor of ultraviolet mediated damage to the skin . This suggests that it may interact with its targets to prevent or repair damage caused by UV radiation.

Biochemical Pathways

Given its role as a UV inhibitor, it may be involved in pathways related to DNA repair and cellular response to UV radiation .

Result of Action

The primary result of the action of 4-[(Dimethylamino)methyl]benzoic acid is the inhibition of UV-mediated damage to the skin . This suggests that it may help prevent conditions such as sunburn and photoaging, and potentially reduce the risk of skin cancer.

Propiedades

IUPAC Name |

4-[(dimethylamino)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)7-8-3-5-9(6-4-8)10(12)13/h3-6H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFSTRGQQNSRNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356573 | |

| Record name | 4-[(dimethylamino)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18364-71-1 | |

| Record name | 4-[(dimethylamino)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(Dimethylamino)methyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.